Spectinomycin Sulfate

描述

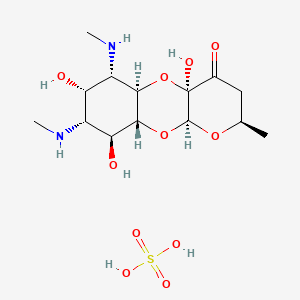

Structure

3D Structure of Parent

属性

IUPAC Name |

sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.H2O4S/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t5-,7-,8+,9+,10+,11-,12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBFWQUQYQIFLB-MTTMTQIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945986 | |

| Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23312-56-3 | |

| Record name | Spectinomycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23312-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spectinomycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023312563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spectinomycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPECTINOMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ0H4TLF9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectinomycin Sulfate Biosynthesis Pathway in Streptomyces spectabilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin, an aminocyclitol antibiotic produced by Streptomyces spectabilis, is a potent inhibitor of bacterial protein synthesis. Its unique tricyclic structure, containing a central dioxane bridge, has made its biosynthesis a subject of significant scientific interest. This technical guide provides a comprehensive overview of the spectinomycin sulfate biosynthesis pathway, detailing the genetic and enzymatic machinery involved. This document summarizes the current understanding of the pathway, presents available quantitative data, outlines key experimental methodologies, and provides visualizations of the core processes to aid researchers and professionals in the field of antibiotic drug development.

Introduction

Spectinomycin is a clinically important antibiotic primarily used for the treatment of gonococcal infections. It is an aminocyclitol antibiotic, structurally distinct from aminoglycosides, and is produced by the Gram-positive soil bacterium, Streptomyces spectabilis. The biosynthesis of spectinomycin involves a complex series of enzymatic reactions that assemble the characteristic actinamine and actinospectose moieties and form the central dioxane ring. Understanding this intricate pathway is crucial for efforts aimed at strain improvement for enhanced antibiotic production and for the bioengineering of novel antibiotic derivatives.

The Spectinomycin Biosynthesis Gene Cluster (spc)

The genetic blueprint for spectinomycin biosynthesis is located within a dedicated gene cluster, designated as the spc cluster, in the genome of Streptomyces spectabilis. The complete gene cluster has been sequenced and is available under the GenBank accession number EU255259[1]. The cluster contains a suite of genes encoding the enzymes responsible for the synthesis of the precursor molecules, their assembly, and modification, as well as genes likely involved in regulation and self-resistance.

Table 1: Key Genes in the Spectinomycin Biosynthesis Cluster and Their Putative Functions

| Gene | Putative Function | Reference(s) |

| spcD | dTDP-glucose synthase | [2] |

| speA | myo-inositol monophosphatase | [2] |

| speB | myo-inositol dehydrogenase | [2] |

| spcS2 | Involved in the downstream pathway of the speB product | [2] |

| spcM | N-methyltransferase, involved in actinamine formation | [1][3] |

| speY | Twitch radical SAM dehydrogenase, dioxane ring formation | [3][4] |

| spcE | TDP-glucose 4,6-dehydratase | [4] |

| spcS1 | Transaminase | [4] |

| spcG | Putative glycosyltransferase | [4] |

The Biosynthetic Pathway of Spectinomycin

The biosynthesis of spectinomycin proceeds through two main branches, one leading to the formation of the actinamine core and the other to the synthesis of the actinospectose moiety. These two components are then condensed and further modified to yield the final spectinomycin molecule.

Biosynthesis of the Actinamine Moiety

The actinamine moiety is derived from D-glucose via myo-inositol[5]. The initial steps involve the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, which is then dephosphorylated to myo-inositol. A series of oxidation, transamination, and methylation reactions, catalyzed by enzymes such as SpeB, SpcS2, and SpcM, lead to the formation of actinamine[2][3].

Biosynthesis of the Actinospectose Moiety

The actinospectose moiety is also derived from a glucose precursor, specifically dTDP-glucose[4]. The enzyme SpcD is a dTDP-glucose synthase[2]. SpcE, a putative TDP-glucose 4,6-dehydratase, and SpcS1, a putative transaminase, are thought to be involved in the formation of a TDP-4-amino-4,6-dideoxy-D-glucose intermediate[4].

Assembly and Dioxane Ring Formation

The final stages of spectinomycin biosynthesis involve the glycosylation of the actinamine moiety with the activated actinospectose precursor, a reaction likely catalyzed by the putative glycosyltransferase SpcG[4]. A key and unique step in the pathway is the formation of the central dioxane bridge. This reaction is catalyzed by SpeY, a twitch radical S-adenosyl-L-methionine (SAM) dehydrogenase[3][4]. SpeY catalyzes the dehydrogenation of the C2' alcohol of a tetrahydrospectinomycin intermediate to form dihydrospectinomycin, which is a likely precursor to the final bridged structure[4].

Quantitative Data

While a complete set of kinetic parameters for all enzymes in the spectinomycin biosynthesis pathway is not yet available in the public domain, some quantitative data regarding the production of spectinomycin and related compounds have been reported.

Table 2: Spectinomycin Production and Related Quantitative Parameters

| Parameter | Value | Strain/Condition | Reference(s) |

| Spectinomycin Yield (HPLC) | 176 - 589 µg/mL | Streptomyces spectabilis fermentation broth | [6] |

| Spectinomycin Yield (Liquid Ion Exchange) | > 65% recovery, 98% purity | Streptomyces spectabilis fermentation culture | [7] |

| Spectinomycin MIC (E. coli) | 31.2 µg/ml | In vitro inhibitory concentration | [8] |

| Spectinomycin MIC (N. gonorrhoeae) | <7.5 to 20 mcg/mL | In vitro inhibitory concentration | [5] |

| Spectinabilin Production | 18.4 ± 6.45 mg/L | S. spectabilis KCTC9218T | |

| Spectinabilin Production | 213.89 ± 21.30 mg/L | Streptomyces sp. AN091965 |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the spectinomycin biosynthesis pathway.

Cultivation of Streptomyces spectabilis for Spectinomycin Production

Streptomyces spectabilis can be cultivated on various media to produce spectinomycin. The following is a general protocol for submerged fermentation.

Materials:

-

Streptomyces spectabilis strain (e.g., ATCC 27741)

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (composition can be optimized, but a typical base includes a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed flask containing the seed medium with spores or a mycelial suspension of S. spectabilis.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours.

-

Inoculate the production medium in a larger flask with the seed culture (e.g., 5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking for 5-10 days.

-

Monitor spectinomycin production periodically by taking samples and analyzing them by HPLC.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the spectinomycin biosynthetic enzymes often requires their production in a heterologous host, such as Escherichia coli.

Materials:

-

Expression vector (e.g., pET series)

-

E. coli expression host (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Lysis buffer (e.g., Tris-HCl with lysozyme and protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Purification buffers (wash and elution buffers)

Procedure:

-

Clone the gene of interest (e.g., speY) into an expression vector with an affinity tag (e.g., His6-tag).

-

Transform the expression construct into the E. coli host.

-

Grow the transformed E. coli in LB medium to an OD600 of 0.4-0.6.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate for a further 4-16 hours at a lower temperature (e.g., 16-25°C).

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or other methods.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to the affinity chromatography column.

-

Wash the column to remove unbound proteins.

-

Elute the tagged protein using an elution buffer containing a high concentration of an appropriate competing agent (e.g., imidazole for His-tagged proteins).

-

Analyze the purified protein by SDS-PAGE.

In Vitro Enzyme Assays

In vitro assays are essential to determine the function and kinetic parameters of the biosynthetic enzymes. The specific assay conditions will vary depending on the enzyme being studied. The following is a general framework for an assay of SpeY, the radical SAM dehydrogenase.

Materials:

-

Purified SpeY enzyme

-

Substrate (e.g., a tetrahydrospectinomycin analog)

-

S-adenosyl-L-methionine (SAM)

-

Reducing agent (e.g., sodium dithionite)

-

Assay buffer (e.g., Tris-HCl or HEPES, pH 8.0)

-

Anaerobic chamber or glove box (as SpeY is an iron-sulfur cluster-containing enzyme)

-

LC-MS for product analysis

Procedure:

-

Reconstitute the purified apo-SpeY with iron and sulfide under anaerobic conditions to form the active holo-enzyme.

-

Set up the reaction mixture in an anaerobic environment containing the assay buffer, reconstituted SpeY, SAM, and a reducing agent.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction at an optimal temperature (e.g., 25-37°C) for a defined period.

-

Quench the reaction (e.g., by adding a solvent like methanol or acetonitrile).

-

Analyze the reaction mixture by LC-MS to detect the product and quantify substrate consumption.

Conclusion

The biosynthesis of spectinomycin in Streptomyces spectabilis is a fascinating and complex process involving a dedicated set of genes and enzymes. This technical guide has provided a detailed overview of the current knowledge of this pathway, from the genetic organization of the spc cluster to the key enzymatic steps involved in the assembly of this unique antibiotic. While significant progress has been made in elucidating the pathway, further research is needed to fully characterize the kinetics and regulatory mechanisms of all the enzymes involved. A deeper understanding of these aspects will be invaluable for the rational design of strain improvement strategies and the generation of novel spectinomycin analogs with enhanced therapeutic properties.

References

- 1. The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of fermentation medium and conditions for enhancing valinomycin production by Streptomyces sp. ZJUT-IFE-354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces spectabilis - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Dioxane Bridge Formation during the Biosynthesis of Spectinomycin Involves a Twitch Radical S-Adenosyl Methionine Dehydrogenase That May Have Evolved from an Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The production of dihydrospectinomycin by Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Bacteriostatic Nature of Spectinomycin Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bacteriostatic mechanism of Spectinomycin Sulfate. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mode of action, methodologies for its study, and the molecular basis of bacterial resistance.

Core Mechanism of Action: Inhibition of Protein Synthesis

Spectinomycin is an aminocyclitol antibiotic that exhibits a bacteriostatic effect by selectively inhibiting protein synthesis in bacteria.[1][2][3] Its primary target is the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.[4][5] Spectinomycin's action is highly specific to the small 30S ribosomal subunit, where it binds to a specific site on the 16S ribosomal RNA (rRNA).[5][6][7]

The binding of spectinomycin interferes with the translocation step of the elongation phase of protein synthesis.[1][4][5] Translocation is a critical process where the ribosome moves along the mRNA molecule, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site). This movement is essential for the addition of the next amino acid to the growing polypeptide chain.

Spectinomycin exerts its inhibitory effect by binding to helix 34 (h34) of the 16S rRNA in the head domain of the 30S subunit.[4][5][8] This binding sterically blocks the essential swiveling motion of the 30S subunit head, a conformational change required for the translocation of the tRNA and mRNA.[4][5] By locking the head in a specific conformation, spectinomycin effectively stalls the ribosome, preventing further protein elongation and leading to the cessation of bacterial growth. It is important to note that spectinomycin does not typically cause misreading of the mRNA codon, a characteristic that distinguishes it from some other aminoglycoside antibiotics.

Quantitative Data: In Vitro Efficacy

The in vitro activity of spectinomycin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | Clinical Isolates | 16 - 128 | - | - | [5] |

| Escherichia coli | Swine Isolates | 16 - 128 | - | - | [5] |

| Neisseria gonorrhoeae | Clinical Isolates | 16 - >100 | 16 | 32 | [9][10] |

| Salmonella Dublin | - | 64 | - | - | [11] |

| Staphylococcus aureus (MRSA ST398) | Animal and Human Isolates | >4096 (for strain carrying spw gene) | - | - | [12] |

| Streptococcus suis | Clinical Isolates | ≥256 (resistant) | - | - | [3] |

Binding Affinity:

| Ligand | Ribosomal Component | Method | Dissociation Constant (Kᵈ) | Reference(s) |

| [³H]-4'OH-spectinomycin | E. coli 70S Ribosomes (without mRNA) | - | 2 x 10⁻⁷ M | [13] |

| [³H]-4'OH-spectinomycin | E. coli 70S Ribosomes (with polyinosinic acid) | - | 1 x 10⁻⁶ M | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of spectinomycin against a bacterial isolate.

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution (prepared according to CLSI guidelines)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or CAMHB)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection aid

Procedure:

-

Prepare Spectinomycin Dilutions:

-

Perform serial twofold dilutions of the spectinomycin stock solution in CAMHB directly in the microtiter plate to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.25 to 256 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of spectinomycin at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

-

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the effect of spectinomycin on protein synthesis in a cell-free system.

Materials:

-

Commercial E. coli S30 extract-based IVTT kit

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

This compound solutions at various concentrations

-

Nuclease-free water

-

Incubator or water bath (37°C)

-

Apparatus for detecting the reporter protein signal (e.g., luminometer, spectrophotometer)

Procedure:

-

Reaction Setup:

-

On ice, combine the components of the IVTT kit (S30 extract, reaction buffer, amino acid mix) according to the manufacturer's instructions.

-

Add the plasmid DNA template to the reaction mixture.

-

Prepare a series of reaction tubes, each containing a different final concentration of spectinomycin. Include a no-antibiotic control.

-

-

Initiation and Incubation:

-

Initiate the transcription-translation reaction by transferring the tubes to a 37°C incubator.

-

Incubate for the time recommended by the kit manufacturer (typically 1-2 hours).

-

-

Detection of Protein Synthesis:

-

Terminate the reaction (e.g., by placing on ice).

-

Measure the amount of reporter protein synthesized in each reaction tube using the appropriate detection method (e.g., luciferase assay, β-galactosidase assay).

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each spectinomycin concentration relative to the no-antibiotic control.

-

Plot the percentage of inhibition against the spectinomycin concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).

-

Ribosome Filter Binding Assay

This assay directly measures the binding of radiolabeled spectinomycin to ribosomes.

Materials:

-

Purified bacterial 70S ribosomes or 30S ribosomal subunits

-

Radiolabeled spectinomycin (e.g., [³H]-spectinomycin)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Nitrocellulose and nylon membrane filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine a fixed concentration of ribosomes with varying concentrations of radiolabeled spectinomycin in the binding buffer.

-

Include a control with no ribosomes to determine non-specific binding.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Assemble the filter apparatus with a nitrocellulose membrane (which binds ribosomes and associated ligands) placed over a nylon membrane.

-

Rapidly filter the binding reaction mixture through the membranes under vacuum.

-

Wash the filter with a small volume of cold binding buffer to remove unbound spectinomycin.

-

-

Quantification:

-

Place the nitrocellulose filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (from the no-ribosome control) from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the free radiolabeled spectinomycin concentration.

-

Analyze the data using a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᵈ).

-

Visualizations

Signaling Pathway of Spectinomycin Action

Caption: Mechanism of Spectinomycin-induced bacteriostasis.

Experimental Workflow for MIC Determination

References

- 1. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Single-molecule correlated chemical probing reveals large-scale structural communication in the ribosome and the mechanism of the antibiotic spectinomycin in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. Updating Breakpoints in Antimicrobial Susceptibility Testing [asm.org]

- 11. clsi.org [clsi.org]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Spectinomycin Sulfate Gene Cluster Analysis

Introduction

Spectinomycin is an aminocyclitol antibiotic, produced by the soil microorganism Streptomyces spectabilis, known for its bacteriostatic activity against a range of Gram-negative bacteria.[1][2][3] Its primary clinical application is in the treatment of gonorrhea, particularly in cases of penicillin resistance.[2] Spectinomycin functions by inhibiting protein synthesis through its interaction with the 30S ribosomal subunit.[1] The advent of genomics and synthetic biology has opened new avenues for understanding and engineering the production of such natural products. Analyzing the spectinomycin biosynthetic gene cluster (BGC) is crucial for elucidating its formation, improving yields through metabolic engineering, and generating novel derivatives with enhanced therapeutic properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectinomycin sulfate gene cluster, its biosynthetic pathway, and the key experimental protocols required for its analysis.

The Spectinomycin Biosynthetic Gene Cluster (BGC)

The complete gene cluster responsible for spectinomycin biosynthesis was identified in Streptomyces spectabilis and is available under GenBank accession number EU255259.[4] The cluster spans approximately 17-kb and contains all the necessary genes for the synthesis of the antibiotic from basic precursors.[5] Bioinformatic analysis using tools like antiSMASH and PRISM is the first step in identifying and annotating such clusters from genomic data.[6][7]

Table 1: Key Genes in the Spectinomycin (spe) Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference |

| speA, speB, spcS2 | Involved in the biosynthesis of the spectinamine moiety. SpeB and SpcS2 may have dual roles in the pathway. | [5][8] |

| spcM | N-methyltransferase responsible for the N-methylation of 2-epi-streptamine to produce actinamine. Also implicated in conferring self-resistance to the producing organism. | [4][8] |

| speY | A twitch radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes the dehydrogenation of a precursor's C2' alcohol, facilitating the formation of the characteristic dioxane bridge. | [8][9] |

| Other Genes | The cluster also contains genes predicted to be involved in sugar metabolism, precursor synthesis (from D-glucose and myo-inositol), and regulation. | [8][10] |

The Spectinomycin Biosynthetic Pathway

The biosynthesis of spectinomycin is a complex process involving the convergence of two main branches originating from glucose. One branch leads to the formation of the aminocyclitol core, actinamine, via myo-inositol. The other branch produces the sugar moiety, actinospectose. These two components are then linked and modified to form the final tricyclic structure characterized by a central dioxane ring.[8][9]

Caption: Simplified biosynthetic pathway of spectinomycin.

Quantitative Data

Precise quantification is essential for strain improvement and drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for measuring spectinomycin concentrations.

Table 2: HPLC Method Parameters for this compound Quantification

| Parameter | Value | Reference |

| Column | C18 or Cyano column | [11] |

| Mobile Phase | Phosphate buffer:Acetonitrile (e.g., 95:5 v/v) | [11] |

| Detection | UV at 220 nm | [11] |

| Linearity Range | 6.72 – 20.16 mg/mL | [11] |

| Limit of Detection (LOD) | 0.70 mg/mL | [11] |

| Limit of Quantification (LOQ) | 0.1 - 2.10 mg/mL | [11][12] |

| Correlation Coefficient (r) | >0.999 | [11] |

Table 3: Biological Activity and Pharmacokinetic Data

| Parameter | Value | Organism/System | Reference |

| Minimum Inhibitory Concentration (MIC) | 7.5 to 20 mcg/mL | Neisseria gonorrhoeae | [1] |

| MIC for Resistant Strains | 250 to >2,000 µg/mL | Bacillus subtilis (rpsE mutants) | [13] |

| Volume of Distribution (Vd) | 0.527 L/kg | Goats (intravenous admin.) | [3][12] |

| Elimination Half-life (t1/2β) | 1.74 hours | Goats (intravenous admin.) | [3][12] |

Experimental Protocols

A multi-step approach is required to fully characterize and engineer a BGC. This workflow integrates bioinformatics, molecular biology, and analytical chemistry.

Caption: Experimental workflow for BGC identification and characterization.

Protocol: Bioinformatic Identification of the BGC

-

Genome Sequencing: Sequence the genome of the producing strain (S. spectabilis) using long-read (e.g., PacBio) or short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

Annotation: Annotate the assembled genome to predict open reading frames (ORFs).

-

BGC Mining: Submit the annotated genome sequence to web-based platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[6] This tool identifies BGCs and predicts the class of secondary metabolites produced.

-

Comparative Analysis: Compare the identified BGCs with known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to find homologs to the known spectinomycin cluster.

Protocol: Heterologous Expression of the spe Gene Cluster

Heterologous expression is the gold standard for confirming the function of a BGC.[14][15] The 17-kb spectinomycin BGC has been successfully expressed in Streptomyces venezuelae YJ003.[5]

-

BGC Cloning: Amplify the entire ~17-kb spe gene cluster from S. spectabilis genomic DNA using high-fidelity PCR or capture it via a method like Transformation-Associated Recombination (TAR) cloning into a suitable vector (e.g., a Bacterial Artificial Chromosome or an integrative plasmid).

-

Host Selection: Choose a suitable heterologous host. Ideal hosts, like S. venezuelae or S. coelicolor, are genetically tractable, grow relatively fast, and do not produce interfering compounds.[5]

-

Transformation: Introduce the vector containing the spe cluster into the chosen host via protoplast transformation or conjugation.

-

Cultivation: Grow the transformed host strain under appropriate fermentation conditions (media, temperature, aeration) to induce the expression of the BGC.

-

Metabolite Analysis: Extract metabolites from the culture broth and cell mass. Analyze the extracts using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of spectinomycin, comparing the retention time and mass spectrum to an authentic standard.[5]

Protocol: Gene Inactivation for Functional Analysis

To confirm the role of an individual gene within the cluster, targeted gene knockout is performed.

-

Construct Design: Design a knockout construct to replace the target gene (e.g., speY) with a resistance cassette via homologous recombination. Modern methods like CRISPR-Cas9-based editing can also be used for efficient gene deletion or inactivation.[15]

-

Mutant Generation: Introduce the knockout construct into the spectinomycin-producing strain (either the native or heterologous host).

-

Verification: Select for mutants and verify the gene deletion by PCR and sequencing.

-

Phenotypic Analysis: Ferment the mutant strain and analyze its metabolite profile using HPLC. The abolishment of spectinomycin production and the potential accumulation of a biosynthetic intermediate confirms the gene's function. For example, knocking out speY would likely lead to the accumulation of (2′R,3′S)-tetrahydrospectinomycin.[9]

Regulatory and Resistance Mechanisms

BGCs often contain genes that regulate their own expression and provide resistance to the antibiotic they produce. In the spectinomycin cluster, the methyltransferase spcM is a candidate for a dual-function enzyme. In addition to its role in the biosynthetic pathway, its expression in heterologous hosts like E. coli and S. lividans was shown to enhance resistance against spectinomycin and other aminoglycosides, suggesting it plays a role in self-protection for S. spectabilis.[4] Understanding these mechanisms is vital for overcoming challenges in heterologous expression and for developing strategies to improve antibiotic yields.

The analysis of the this compound gene cluster is a model for the modern discovery and development of natural product-based drugs. By integrating genomics, bioinformatics, molecular biology, and analytical chemistry, researchers can fully elucidate biosynthetic pathways. This knowledge not only satisfies academic curiosity but also provides the essential toolkit for rational metabolic engineering. The protocols and data presented here form a foundation for efforts aimed at improving spectinomycin production, generating novel and more potent analogs through combinatorial biosynthesis, and overcoming antibiotic resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Spectinomycin | C14H24N2O7 | CID 15541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthetic Gene Cluster Analysis in Actinobacterial Genus Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 7. A Natural Product Chemist’s Guide to Unlocking Silent Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dioxane Bridge Formation during the Biosynthesis of Spectinomycin Involves a Twitch Radical S-Adenosyl Methionine Dehydrogenase That May Have Evolved from an Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biosynthesis of spectinomycin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. bjas.journals.ekb.eg [bjas.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxic Agents Produce Stressor-Specific Spectra of Spectinomycin Resistance Mutations Based on Mechanism of Action and Selection in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Biological Approaches to Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orbit.dtu.dk [orbit.dtu.dk]

Methodological & Application

Spectinomycin Sulfate: A Versatile Selection Agent for Plant Transformation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Spectinomycin sulfate is a potent aminocyclitol antibiotic that serves as a highly effective selection agent in plant transformation. By inhibiting protein synthesis in plastids, it provides a stringent selection system for identifying and regenerating transgenic plants. Its utility spans a wide range of plant species, offering a valuable alternative to more commonly used antibiotics like kanamycin. These notes provide an in-depth overview of its application, including its mechanism of action, effective concentrations, and detailed protocols for its use in plant transformation.

Mechanism of Action

Spectinomycin specifically targets the 30S ribosomal subunit within the plastids of plant cells.[1][2][3] This binding action interferes with the translocation of peptidyl-tRNA, thereby halting protein synthesis.[1] In non-transformed plant cells, this inhibition leads to a characteristic bleaching or whitening of tissues, as essential plastid-encoded proteins required for chlorophyll synthesis and photosynthesis are not produced.[4][5]

Resistance to spectinomycin is conferred by the bacterial aadA (aminoglycoside 3''-adenyltransferase) gene.[4] When this gene is integrated into the plant genome, it expresses an enzyme that detoxifies the antibiotic, allowing the transformed cells to synthesize proteins normally and remain green and healthy in the presence of spectinomycin.[4] This clear visual distinction between transgenic and non-transgenic tissues makes spectinomycin a highly effective and convenient selectable marker.[4]

References

- 1. What is the mechanism of Spectinomycin Hydrochloride? [synapse.patsnap.com]

- 2. SMPDB [smpdb.ca]

- 3. mpbio.com [mpbio.com]

- 4. US5073675A - Method of introducing spectinomycin resistance into plants - Google Patents [patents.google.com]

- 5. Marking cell layers with spectinomycin provides a new tool for monitoring cell fate during leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for Spectinomycin Sulfate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin is an aminocyclitol antibiotic effective against a range of Gram-negative and some Gram-positive bacteria. It functions by inhibiting protein synthesis through binding to the bacterial 30S ribosomal subunit. In research and drug development, spectinomycin sulfate is widely used as a selective agent for isolating and maintaining cells that carry a spectinomycin resistance gene, such as aadA. This document provides a detailed protocol for the preparation of a sterile this compound stock solution for laboratory use.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of a this compound stock solution.

| Parameter | Value | Citations |

| Form | White to off-white crystalline powder | [1][2] |

| Solvent | Sterile distilled or deionized water (ddH₂O) | [3][4][5][6] |

| Solubility in Water | Freely soluble | [2][7] |

| Typical Stock Concentrations | 10 mg/mL, 20 mg/mL, 50 mg/mL, 100 mg/mL | [4][5][8][9] |

| Typical Working Concentrations | 50 - 100 µg/mL (Microbiology)7.5 - 20 µg/mL (Eukaryotic Cell Culture) | [1][5][8] |

| Sterilization Method | Filtration through a 0.22 µm sterile filter | [3][4][5][9] |

| Storage Temperature (Powder) | 2 - 8°C | [1][5] |

| Storage Temperature (Stock Solution) | -20°C (long-term, up to 1 year)2 - 8°C (short-term, several weeks) | [3][5][8][9] |

Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 50 mg/mL stock solution of this compound in sterile water.

Materials

-

This compound powder

-

Sterile, distilled or deionized water (ddH₂O)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringe (e.g., 10 mL or 20 mL)

-

Analytical balance and weigh boats

-

Vortex mixer

-

Sterile serological pipettes

-

Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Procedure

-

Weighing: In a sterile weigh boat, accurately weigh out 0.5 g of this compound powder using an analytical balance.

-

Dissolving: Transfer the powder to a sterile 15 mL conical tube. Using a sterile serological pipette, add sterile ddH₂O to bring the total volume to 10 mL.[3]

-

Mixing: Cap the tube securely and vortex until the this compound is completely dissolved. The solution should be clear and colorless.[2]

-

Filter Sterilization:

-

Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.

-

Draw the this compound solution into the syringe.

-

To ensure the filter is properly wetted, it is good practice to first draw through 5-10 mL of sterile water and discard it before filtering the antibiotic solution.[3][9][10]

-

Dispense the solution through the filter into a new sterile conical tube.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, working volumes (e.g., 1 mL) in sterile, nuclease-free microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

-

For long-term storage, store the aliquots at -20°C for up to one year.[3][8][9] For short-term use, the solution can be stored at 2-8°C for several weeks.[5]

-

Experimental Workflow

Caption: Workflow for the preparation of a sterile this compound stock solution.

Signaling Pathway and Mechanism of Action

Spectinomycin inhibits bacterial protein synthesis, a critical process for cell viability. The diagram below illustrates its mechanism of action.

Caption: Mechanism of action of Spectinomycin in inhibiting bacterial protein synthesis.

References

- 1. toku-e.com [toku-e.com]

- 2. rpicorp.com [rpicorp.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 6. static.igem.org [static.igem.org]

- 7. uspbpep.com [uspbpep.com]

- 8. researchgate.net [researchgate.net]

- 9. goldbio.com [goldbio.com]

- 10. goldbio.com [goldbio.com]

Optimal Working Concentration of Spectinomycin Sulfate for E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinomycin is an aminocyclitol antibiotic that acts as a bacteriostatic agent by inhibiting protein synthesis in bacteria.[1][2] It functions by binding to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site.[3] This specific mechanism of action makes it a valuable tool in molecular biology for selecting prokaryotic cells, particularly Escherichia coli, that have been successfully transformed with a plasmid conferring spectinomycin resistance. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of Spectinomycin Sulfate for E. coli.

Mechanism of Action

Spectinomycin targets the 30S subunit of the bacterial ribosome, a critical component in the initiation and elongation phases of protein synthesis.[1][2] By binding to this subunit, spectinomycin effectively halts the production of essential proteins, which in turn inhibits bacterial growth and replication.[1] Unlike bactericidal antibiotics that kill the bacteria, spectinomycin is bacteriostatic, meaning it reversibly inhibits bacterial growth.[1][4]

Caption: Mechanism of action of Spectinomycin in E. coli.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the E. coli strain and the specific application. The following table summarizes key quantitative data for the use of spectinomycin with E. coli.

| Parameter | Concentration/Value | Application | Reference(s) |

| Working Concentration | 50 - 100 µg/mL | General selection in LB medium | [5][6] |

| 100 µg/mL | Plasmid selection | [7] | |

| 50 µg/mL | Plasmid selection | [8] | |

| Minimum Inhibitory Concentration (MIC) | 31.2 µg/mL | For most E. coli strains | [9] |

| < 64 mg/L | [10] | ||

| Stock Solution Concentration | 20 mg/mL | Preparation of stock | [11] |

| 50 mg/mL | Preparation of stock | [12][13] | |

| 60 mg/mL | Preparation of stock | [14] | |

| 100 mg/mL | Preparation of stock | [13] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution, which can be stored and used for supplementing culture media.

Materials:

-

This compound powder

-

Sterile distilled water (ddH₂O) or Milli-Q water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile syringe filter (0.22 µm pore size)

-

Sterile syringes

-

Vortex mixer

-

Analytical balance and weigh boats

Procedure:

-

Calculate and Weigh: Determine the desired concentration and volume of the stock solution (e.g., 50 mg/mL). Weigh the appropriate amount of this compound powder. For a 10 mL stock of 50 mg/mL, weigh 0.5 g of the powder.[12]

-

Dissolve: Add the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

-

Mix: Vortex the solution until the powder is completely dissolved.

-

Adjust Volume: Add sterile water to reach the final desired volume (e.g., 10 mL).

-

Sterile Filtration: Draw the spectinomycin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter: Filter the solution into a new sterile conical tube. It is good practice to pre-wet the filter with a small amount of sterile water before filtering the antibiotic solution.[12][14]

-

Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. The stock solution is stable for up to one year when stored at -20°C.[12][13]

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for E. coli

This protocol outlines the broth microdilution method to determine the MIC of spectinomycin for a specific E. coli strain.

Materials:

-

E. coli strain of interest

-

Luria-Bertani (LB) broth

-

This compound stock solution (e.g., 1 mg/mL)

-

Sterile 96-well microtiter plate

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Prepare Bacterial Inoculum: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

-

Prepare Spectinomycin Dilutions:

-

Add 100 µL of LB broth to wells 2-12 of a 96-well plate.

-

Add 200 µL of a starting concentration of spectinomycin (e.g., 200 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a no-antibiotic growth control.

-

-

Inoculate Plate: Add 100 µL of the diluted E. coli culture to each well (1-12). This will halve the antibiotic concentration in each well, resulting in a final concentration range (e.g., 100 µg/mL down to 0.098 µg/mL).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.

-

Determine MIC: After incubation, determine the MIC by visually inspecting for the lowest concentration of spectinomycin that prevents visible growth (turbidity). Alternatively, measure the OD₆₀₀ of each well using a microplate reader. The MIC is the lowest concentration with an OD₆₀₀ similar to the negative control (sterile broth).

Caption: Experimental workflow for MIC determination.

Protocol 3: Selection of Transformed E. coli on Agar Plates

This protocol describes the use of spectinomycin in agar plates for the selection of E. coli transformants.

Materials:

-

Luria-Bertani (LB) agar

-

This compound stock solution (e.g., 50 mg/mL)

-

Autoclave

-

Water bath (50-55°C)

-

Sterile petri dishes

-

Transformed E. coli culture

Procedure:

-

Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool Agar: After autoclaving, cool the molten agar in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.

-

Add Spectinomycin: Once the agar has cooled, add the appropriate volume of the spectinomycin stock solution to achieve the desired final working concentration (e.g., 50-100 µg/mL). For example, to prepare 1 L of LB agar with 50 µg/mL spectinomycin, add 1 mL of a 50 mg/mL stock solution.

-

Mix and Pour: Gently swirl the flask to ensure the antibiotic is evenly distributed. Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

-

Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, store the plates at 4°C, protected from light.

-

Plate Transformed Cells: Spread the transformed E. coli cells onto the spectinomycin-containing plates.

-

Incubate: Incubate the plates overnight at 37°C. Only E. coli cells that have successfully taken up the plasmid containing the spectinomycin resistance gene will be able to grow and form colonies.

Conclusion

The optimal working concentration of this compound for the selection of transformed E. coli typically ranges from 50 to 100 µg/mL. However, it is recommended to empirically determine the Minimum Inhibitory Concentration (MIC) for the specific E. coli strain being used to ensure efficient selection. The provided protocols offer a comprehensive guide for the preparation of stock solutions, determination of MIC, and the selection of transformants. Adherence to these protocols will facilitate reliable and reproducible results in molecular cloning and other applications requiring spectinomycin-based selection.

References

- 1. Your Comprehensive Guide To Spectinomycin | OCTAGONCHEM [octagonchem.com]

- 2. Spectinomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sensitivity and Resistance to Spectinomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Working concentration with Spectinomycin - Bacteria Escherichia coli - BNID 108853 [bionumbers.hms.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. addgene.org [addgene.org]

- 9. In Vitro Antibacterial Activity of Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimal inhibitory concentration of spectinom - Bacteria Escherichia coli - BNID 100767 [bionumbers.hms.harvard.edu]

- 11. Stock Solution [mmbio.byu.edu]

- 12. static.igem.wiki [static.igem.wiki]

- 13. goldbio.com [goldbio.com]

- 14. Spectinomycin Stock Solution [novoprolabs.com]

Application Notes and Protocols for Spectinomycin Sulfate in Dual-Selection Systems with Kanamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a dual-selection system with spectinomycin sulfate and kanamycin. This approach is particularly valuable in molecular cloning, genetic engineering, and drug development for enhancing the stringency of selection and ensuring the presence of multiple genetic elements within a host organism.

Introduction to Dual-Selection Systems

Dual-selection systems employ two different selection agents simultaneously to identify and isolate cells that have incorporated two distinct genetic markers. This method is superior to single-selection techniques when the goal is to ensure the co-existence of two different plasmids, or the integration of two separate genes into a host genome. The use of spectinomycin and kanamycin offers a robust system for such applications in various research and development settings.

Advantages of a Spectinomycin-Kanamycin Dual-Selection System:

-

High Stringency: The simultaneous use of two antibiotics significantly reduces the likelihood of false positives and background growth of non-transformed or partially transformed cells.

-

Versatility: This system is applicable in a wide range of organisms, including bacteria (e.g., E. coli) and plants.

-

Co-expression and Co-localization Studies: Ideal for ensuring the presence of two different plasmids, for example, in protein co-expression or in vivo interaction studies.

-

Complex Genetic Engineering: Facilitates multi-gene stacking in plant biotechnology and the construction of complex microbial strains.

Mechanisms of Action and Resistance

Spectinomycin and kanamycin are both aminoglycoside antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. However, they do so via different mechanisms and at different binding sites, which allows for their combined use without significant antagonistic effects.

-

Spectinomycin: This aminocyclitol antibiotic interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the 30S ribosome, thereby halting protein elongation. Resistance is commonly conferred by the aadA gene, which encodes the enzyme aminoglycoside-3'-adenyltransferase.

-

Kanamycin: Kanamycin binds to the 16S rRNA within the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional proteins.[1] Resistance is typically mediated by the neomycin phosphotransferase II (nptII or neo) gene, which inactivates the antibiotic through phosphorylation.

The interaction between spectinomycin and kanamycin is generally considered to be additive, meaning their combined effect is the sum of their individual effects. Some studies have also reported synergistic interactions in certain bacterial strains.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of spectinomycin and kanamycin in selection experiments.

Table 1: Recommended Working Concentrations for Single Antibiotic Selection in E. coli

| Antibiotic | Stock Solution Concentration | Working Concentration |

| This compound | 50 mg/mL in water | 50 - 100 µg/mL |

| Kanamycin Sulfate | 50 mg/mL in water | 30 - 50 µg/mL |

Table 2: Transformation Efficiency with Single Antibiotic Selection in Plants

| Plant Species | Selection Agent | Transformation Efficiency (%) |

| Arabidopsis thaliana | Kanamycin | 1.55 - 2.05 |

| Spectinomycin (enhanced construct) | 1.83 | |

| Potato | Kanamycin | 50.0 - 57.5 |

| Spectinomycin (enhanced construct) | 66.6 | |

| Citrus | Kanamycin | 31.1 ± 3.1 |

| Spectinomycin (enhanced construct) | 37.5 ± 6.3 |

Data for spectinomycin in plants is based on an enhanced resistance construct and is provided for comparison of its efficacy relative to kanamycin.[2]

Experimental Protocols

Protocol for Dual Selection of Double Transformants in E. coli

This protocol is designed for the co-transformation of E. coli with two distinct plasmids, one carrying a spectinomycin resistance marker (aadA) and the other a kanamycin resistance marker (nptII).

Materials:

-

Chemically competent E. coli cells (e.g., DH5α, BL21)

-

Plasmid 1 (with spectinomycin resistance)

-

Plasmid 2 (with kanamycin resistance)

-

LB agar plates

-

LB broth

-

This compound stock solution (50 mg/mL)

-

Kanamycin sulfate stock solution (50 mg/mL)

-

SOC medium

-

Ice

-

Water bath at 42°C

-

Incubator at 37°C

-

Sterile microcentrifuge tubes and spreaders

Procedure:

-

Preparation of Dual-Selection Plates:

-

Prepare LB agar and autoclave.

-

Cool the agar to approximately 50-55°C.

-

Add spectinomycin to a final concentration of 50 µg/mL and kanamycin to a final concentration of 30 µg/mL.

-

Mix gently and pour the plates.

-

Store the plates at 4°C for up to one month.

-

-

Co-transformation:

-

Thaw a 50 µL aliquot of competent E. coli cells on ice.

-

Add 1-5 µL of each plasmid DNA (approximately 10-100 ng of each) to the cells.

-

Gently mix by flicking the tube and incubate on ice for 30 minutes.

-

Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

-

Immediately transfer the tube back to ice for 2 minutes.

-

Add 950 µL of pre-warmed SOC medium to the tube.

-

Incubate at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of antibiotic resistance genes.

-

-

Plating and Selection:

-

Plate 100-200 µL of the cell suspension onto the pre-warmed dual-selection LB agar plates (containing both spectinomycin and kanamycin).

-

Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.

-

-

Verification of Double Transformants:

-

Pick individual colonies and inoculate into 5 mL of LB broth containing both spectinomycin (50 µg/mL) and kanamycin (30 µg/mL).

-

Incubate overnight at 37°C with shaking.

-

Perform plasmid minipreps to isolate plasmid DNA.

-

Verify the presence of both plasmids by restriction digestion analysis or PCR.

-

Protocol for Plant Transformation with Dual Selection

This protocol provides a general framework for the dual selection of transformed plant tissues. The specific concentrations of antibiotics may need to be optimized for the particular plant species and explant type.

Materials:

-

Plant explants (e.g., leaf discs, calli)

-

Agrobacterium tumefaciens strain carrying two separate binary vectors (one with aadA and one with nptII) or a single vector with both resistance cassettes.

-

Co-cultivation medium

-

Selection medium (e.g., MS medium)

-

This compound

-

Kanamycin sulfate

-

Phytohormones as required for regeneration

Procedure:

-

Agrobacterium-mediated Transformation:

-

Perform the transformation of plant explants with the engineered Agrobacterium strain(s) following a standard protocol for the specific plant species.

-

-

Co-cultivation:

-

Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.

-

-

Selection and Regeneration:

-

Transfer the explants to a selection medium containing an appropriate concentration of a bacteriostatic agent to inhibit Agrobacterium growth (e.g., cefotaxime).

-

Incorporate both spectinomycin and kanamycin into the selection medium. Recommended starting concentrations are 25-50 mg/L for spectinomycin and 50-100 mg/L for kanamycin, but these must be optimized.

-

Subculture the explants on fresh dual-selection medium every 2-3 weeks.

-

Once shoots or somatic embryos regenerate, transfer them to a rooting medium that also contains both selection agents.

-

-

Verification of Transgenic Plants:

-

Perform PCR analysis on the genomic DNA of regenerated plantlets to confirm the presence of both the aadA and nptII genes.

-

Further analysis, such as Southern blotting or qRT-PCR, can be performed to determine the copy number and expression levels of the transgenes.

-

Visualizations

Caption: Mechanism of action of Spectinomycin and Kanamycin.

References

Application Notes and Protocols for Spectinomycin Sulfate in the Selection of Transformed Chlamydomonas reinhardtii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydomonas reinhardtii, a unicellular green alga, is a powerful model organism for studying fundamental biological processes such as photosynthesis, flagellar motility, and metabolism. Its genetic tractability has also made it an attractive platform for the production of recombinant proteins and biofuels. A critical step in the genetic engineering of C. reinhardtii is the efficient selection of transformed cells. Spectinomycin sulfate is a widely used antibiotic for this purpose, offering a reliable method for selecting transformants carrying the corresponding resistance gene.

These application notes provide detailed protocols for the use of this compound in the selection of transformed C. reinhardtii, covering both nuclear and chloroplast transformation. The information presented here is intended to guide researchers in successfully obtaining and verifying transgenic algal lines.

Mechanism of Action and Resistance

Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis in prokaryotes and in the organelles of eukaryotes, such as the chloroplasts of C. reinhardtii. It binds to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, which ultimately stalls protein elongation.[1][2][3]

Resistance to spectinomycin in transformed C. reinhardtii is typically conferred by the expression of the eubacterial aadA (aminoglycoside 3''-adenylyltransferase) gene.[4][5][6][7] The AadA enzyme detoxifies spectinomycin through ATP-dependent adenylylation at the 9-hydroxyl group of the actinamine ring.[5][8] This modification prevents the antibiotic from binding to its ribosomal target, allowing protein synthesis to proceed in the transformed cells.[1]

Quantitative Data Summary

The efficiency of transformation and selection can be influenced by various factors, including the transformation method, the amount of transforming DNA, and the specific strain of C. reinhardtii used. The following table summarizes typical quantitative data associated with spectinomycin-based selection.

| Parameter | Transformation Method | Typical Value | Reference(s) |

| Spectinomycin Concentration | Agar Plates | 75 - 200 µg/mL | [9] |

| Liquid Culture | 100 µg/mL | [10] | |

| Transformation Efficiency | Electroporation (Square Wave) | 0.4–3 × 10³ transformants/µg DNA | [11] |

| Electroporation (Decay Wave) | 2–3 × 10³ transformants/µg DNA | [11] | |

| Glass Bead Method | ~20% of square wave electroporation efficiency | [11] | |

| Transforming DNA Amount | Electroporation | 100 ng - 2 µg | [9][12] |

| Glass Bead Method | 1 - 2 µg | [13] |

Experimental Protocols

I. Preparation of Media and Reagents

Tris-Acetate-Phosphate (TAP) Medium

This is the standard medium for the cultivation of C. reinhardtii.

Recipe for 1 L of TAP Medium:

| Component | Amount |

| 2.42 g | Tris base |

| 1 mL | Glacial acetic acid |

| 10 mL | 2M Tris base stock solution |

| 10 mL | Solution A |

| 1 mL | Phosphate solution |

| 1 mL | Hutner's trace elements |

| to 1 L | Distilled water |

Adjust the final pH to 7.0 with glacial acetic acid.

Stock Solutions:

-

2M Tris base: 242 g of Tris base in 1 L of distilled water.

-

Solution A: 20 g NH₄Cl, 5 g MgSO₄·7H₂O, and 2.5 g CaCl₂·2H₂O in 500 mL of distilled water.

-

Phosphate solution: 10.8 g K₂HPO₄ and 5.6 g KH₂PO₄ in 100 mL of distilled water.

-

Hutner's trace elements: A detailed recipe can be found from the Chlamydomonas Resource Center.[2][3]

For solid media, add 15 g/L of agar before autoclaving.

Spectinomycin Stock Solution:

Prepare a 100 mg/mL stock solution of this compound in sterile distilled water and filter-sterilize. Store at -20°C.

II. Transformation Protocols

A. Electroporation Method (for Nuclear Transformation)

This method is generally more efficient than the glass bead method.[11]

-

Cell Culture: Inoculate 250 mL of TAP medium with C. reinhardtii and grow the culture with shaking under continuous light to a density of 3-6 x 10⁶ cells/mL.[14]

-

Cell Harvesting and Preparation:

-

Electroporation:

-

Add 250 µL of the cell suspension to a pre-chilled 0.4 cm gap electroporation cuvette.

-

Add 1-2 µg of linearized plasmid DNA containing the aadA cassette.

-

Incubate on ice for 5-10 minutes.[14]

-

Electroporate using a square wave pulse. Typical parameters are 400-800 V, 25 µF, and a time constant of 9-12 ms.

-

-

Recovery:

-

Immediately after electroporation, add 10 mL of TAP medium with 40 mM sucrose to the cuvette to recover the cells.

-

Transfer the cell suspension to a flask and incubate overnight with gentle shaking under dim light.[16]

-

-

Selection:

-

Pellet the recovered cells and resuspend them in a small volume of TAP medium.

-

Plate the cell suspension on TAP agar plates containing 100 µg/mL spectinomycin.

-

Incubate the plates under continuous light until colonies appear (typically 5-10 days).

-

B. Glass Bead Method (for Nuclear Transformation)

This method is simpler and does not require specialized equipment but is generally less efficient. It is most effective with cell-wall deficient strains.[17]

-

Cell Culture: Grow C. reinhardtii in TAP medium to a density of 5 x 10⁶ cells/mL.

-

Cell Harvesting and Preparation:

-

Harvest 1 x 10⁸ cells by centrifugation (4,000 x g for 4 minutes).

-

Resuspend the cell pellet in 330 µL of TAP medium.[11]

-

-

Transformation:

-

Recovery and Selection:

-

Spread the entire cell suspension onto TAP agar plates containing 100 µg/mL spectinomycin.

-

Incubate the plates in the dark overnight to allow for recovery before moving them to continuous light.[11]

-

Colonies should become visible within 7-10 days.

-

III. Verification of Transformants

It is crucial to verify the integration of the transgene and its expression.

-

Genomic DNA PCR: Confirm the presence of the aadA gene in the genomic DNA of putative transformants using PCR with primers specific to the aadA sequence.

-

Southern Blot Analysis: To determine the number of transgene insertions and to check for rearrangements, perform a Southern blot analysis on the genomic DNA.

-

RT-PCR or Northern Blot: To confirm the expression of the aadA gene, analyze the presence of its mRNA using RT-PCR or a Northern blot.

-

Phenotypic Stability: The expression of the aadA gene in nuclear transformants can sometimes be unstable.[4][5][6][7] To test for stability, subculture the transformants for several generations on non-selective medium and then re-plate them on spectinomycin-containing medium to check for the retention of the resistance phenotype.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No colonies on selection plates | - Inefficient transformation | - Optimize electroporation parameters (voltage, capacitance). - Ensure high-quality, linearized DNA is used. - Use a cell-wall deficient strain for the glass bead method. |

| - Incorrect antibiotic concentration | - Verify the final concentration of spectinomycin in the plates. | |

| - Inactive antibiotic | - Use a fresh stock of spectinomycin. | |

| High background of non-transformed cells | - Spectinomycin concentration too low | - Increase the spectinomycin concentration to 150-200 µg/mL. |

| - Spontaneous resistant mutants | - Plate a "no DNA" control to assess the frequency of spontaneous resistance. | |

| Low transformation efficiency | - Suboptimal cell health or density | - Use cells in the mid-logarithmic growth phase. |

| - Poor DNA quality | - Use purified, linearized plasmid DNA. | |

| Loss of resistance phenotype over time | - Gene silencing or instability of the integrated DNA | - Screen multiple independent transformants for stable expression. - Maintain selective pressure during routine subculturing.[4][5][6][7] |

| False-positive colonies | - Transient expression of the resistance gene | - Re-streak colonies on fresh selective plates to confirm stable resistance. |

| - Cross-contamination | - Ensure aseptic techniques during plating and handling. |

Visualizations

Signaling Pathway: Mechanism of Spectinomycin Resistance

Caption: Mechanism of spectinomycin resistance mediated by the AadA enzyme.

Experimental Workflow: Transformation and Selection

Caption: Workflow for transformation and selection of C. reinhardtii.

References

- 1. Structural mechanism of AadA, a dual-specificity aminoglycoside adenylyltransferase from Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAP and Tris-minimal - Chlamydomonas Resource Center [chlamycollection.org]

- 3. multicellular.org [multicellular.org]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. TETX: a novel nuclear selection marker for Chlamydomonas reinhardtii transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Eubacterial Gene Conferring Spectinomycin Resistance on Chlamydomonas Reinhardtii: Integration into the Nuclear Genome and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. A robust protocol for efficient generation, and genomic characterization of insertional mutants of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.wiki [static.igem.wiki]

- 12. A novel, robust and mating-competent Chlamydomonas reinhardtii strain with an enhanced transgene expression capacity for algal biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transformation of Chlamydomonas with Glass Beads - Chlamydomonas Resource Center [chlamycollection.org]

- 14. Chlamydomonas reinhardtii nuclear transformation by electroporation. [protocols.io]

- 15. protocols.io [protocols.io]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Spectinomycin Sulfate in CRISPR/Cas9 Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spectinomycin Sulfate in Gene Editing

Spectinomycin, an aminocyclitol antibiotic, functions by inhibiting protein synthesis in bacteria.[1][2] It specifically binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[1][3] This bacteriostatic action makes it a valuable tool in molecular biology for selecting cells that have incorporated a resistance gene. In the context of CRISPR/Cas9 gene editing, this compound serves as a potent selectable marker to enrich for cells that have been successfully transformed with a plasmid carrying both the CRISPR/Cas9 machinery and the spectinomycin resistance gene, typically aadA (aminoglycoside-3'-adenylyltransferase).[4] This allows for the efficient isolation of edited cells, a critical step in the workflow of generating genetically modified organisms.

Mechanism of Action and Resistance

Spectinomycin's mode of action involves binding to the 16S rRNA component of the 30S ribosomal subunit.[2] This interaction interferes with the function of elongation factor G (EF-G), leading to a cessation of protein synthesis.

Resistance to spectinomycin is primarily conferred by the aadA gene. This gene encodes an enzyme, aminoglycoside-3'-adenylyltransferase, which modifies spectinomycin through adenylylation.[2] This modification prevents the antibiotic from binding to its ribosomal target, thus allowing protein synthesis to proceed and ensuring the survival of the cell. Another mechanism of resistance can arise from mutations in the rpsE gene, which encodes the ribosomal protein S5, a component of the 30S subunit. These mutations can alter the binding site of spectinomycin, reducing its efficacy.[5]

Applications in CRISPR/Cas9 Selection Protocols

Spectinomycin selection is a versatile tool applicable across various organisms, including bacteria, plants, and potentially yeast. Its use in mammalian cell culture is less common, with other antibiotics like puromycin, hygromycin, and G418 being more established for CRISPR-based selection.[6][7][8]

Bacterial Systems: In bacteria such as Escherichia coli and Streptomyces, spectinomycin is a widely used selectable marker for plasmid-based CRISPR/Cas9 systems.[4][9][10][11] It allows for the efficient selection of transformants that have taken up the CRISPR plasmid, facilitating subsequent screening for the desired genomic edit.

Plant Systems: In plant biotechnology, spectinomycin is utilized for the selection of transformed cells in tissue culture.[12][13] The aadA gene, when integrated into the plant genome along with the CRISPR/Cas9 components, confers resistance to spectinomycin, enabling the regeneration of entirely edited plants from selected calli or explants.[12][13]

Quantitative Data for this compound in Selection Protocols

The effective concentration of this compound for selection can vary depending on the organism, the specific strain or cell line, and the culture conditions. It is always recommended to perform a kill curve experiment to determine the optimal concentration for each new experimental setup.

| Organism/System | Recommended Spectinomycin Concentration | Reference(s) |

| Escherichia coli (general use) | 50 - 100 µg/mL | [14][15] |

| Escherichia coli (CRISPR selection) | 50 - 100 µg/mL | [15] |

| Streptomyces coelicolor | Not specified in search results | |

| Plant Tissue Culture (Arabidopsis thaliana, potato, citrus) | 25 mg/L | [12] |

| Plant Tissue Culture (Arabidopsis thaliana) | 50 - 100 mg/L | [16] |

| Plant Tissue Culture (Brassica napus) | 50 mg/L | [17] |

| Saccharomyces cerevisiae (Yeast) | Not commonly used; other markers preferred | [18][19] |

| Mammalian Cells | Not commonly used; other antibiotics preferred | [6][7][8] |

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Editing in E. coli with Spectinomycin Selection

This protocol describes the introduction of a gene knockout in E. coli using a two-plasmid CRISPR/Cas9 system, with spectinomycin selection for the plasmid carrying the guide RNA (gRNA).

Materials:

-

E. coli strain to be edited

-

pCas plasmid (expressing Cas9, often with a different antibiotic resistance, e.g., chloramphenicol)

-